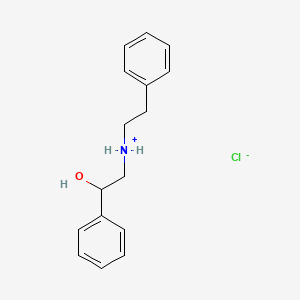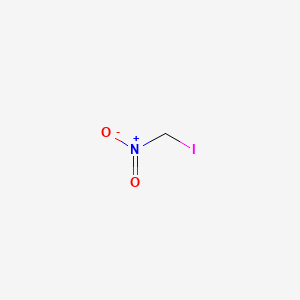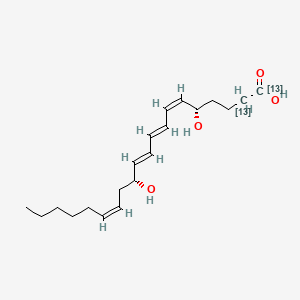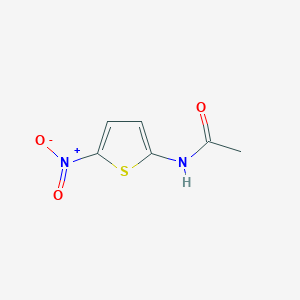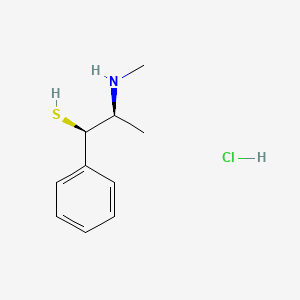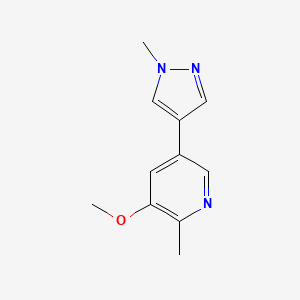
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-methoxy-2-methylpyridine with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents such as sodium borohydride.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-hydroxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine.
Reduction: 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazolin-4-yl)pyridine.
Substitution: 3-methoxy-2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyridine.
Scientific Research Applications
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyrazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-2-methyl-5-(1H-pyrazol-4-yl)pyridine: Lacks the methyl group on the pyrazole ring.
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-3-yl)pyridine: The pyrazole ring is attached at a different position.
3-methoxy-2-methyl-5-(1H-pyrazol-5-yl)pyridine: Lacks the methyl group on the pyrazole ring and has a different substitution pattern.
Uniqueness
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, methyl group, and pyrazolyl group in specific positions allows for unique interactions with biological targets and distinct chemical properties compared to its analogs .
Properties
CAS No. |
1175758-65-2 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-methoxy-2-methyl-5-(1-methylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H13N3O/c1-8-11(15-3)4-9(5-12-8)10-6-13-14(2)7-10/h4-7H,1-3H3 |
InChI Key |
VDDMPIHMSAUKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CN(N=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


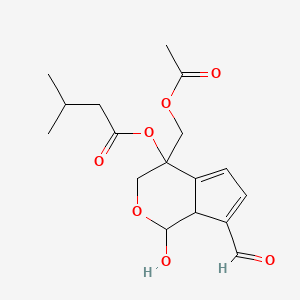

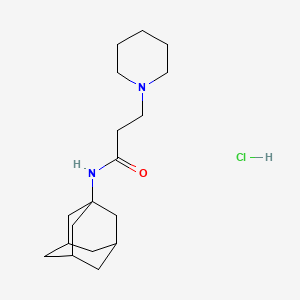
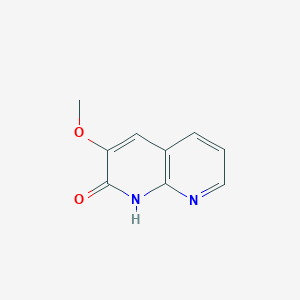
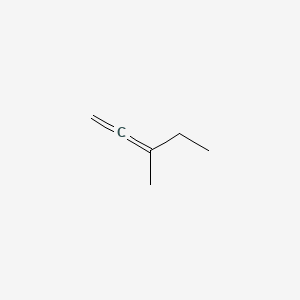
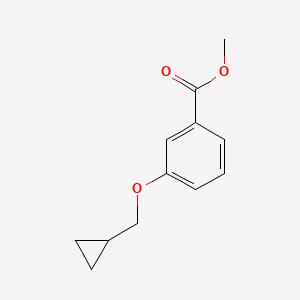
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
